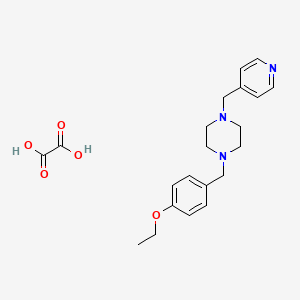
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act on multiple pathways in the brain. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to increase the levels of dopamine, a neurotransmitter that is important for motor control and mood regulation. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also has antioxidant properties and can protect against oxidative stress, which is a major contributor to neurodegeneration.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate can also improve mitochondrial function, which is important for energy production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more accurate and targeted studies of its effects. However, one limitation is that 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not widely available and can be expensive to synthesize.
Orientations Futures
There are several areas of future research that could be explored with 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One potential application is in the treatment of depression, as 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have antidepressant effects in animal models. Another area of research could be in the treatment of traumatic brain injury, as 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to improve cognitive function in rats with brain injuries. Additionally, further studies could be conducted to better understand the mechanisms of action of 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate and its potential for use in other neurological disorders.
Applications De Recherche Scientifique
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been studied for its potential use in various therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O.C2H2O4/c1-2-23-19-5-3-17(4-6-19)15-21-11-13-22(14-12-21)16-18-7-9-20-10-8-18;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXAKEISFKKTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3941177.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3941184.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941187.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941194.png)
![ethyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3941202.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)

![1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941218.png)
![1-(4-ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3941222.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)

![N~1~-(3,4-difluorophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941235.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B3941248.png)
![3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941252.png)